1,2-Dilinoleoylglycerol-d5

Quantitative Lipidomics Stable Isotope Dilution LC-MS/MS

Researchers face quantification errors when using unlabeled DAGs as internal standards due to co-elution with endogenous analytes. 1,2-Dilinoleoylglycerol-d5 is the precise solution for accurate, interference-free LC-MS and GC-MS workflows. - +5 Da mass shift ensures unambiguous SRM transitions and absolute quantification. - Batch-specific CoA documents chemical purity (≥98%) and isotopic enrichment (≥95%). - Position-specific (sn-1,2) labeling enables chromatographic resolution from 1,3-DAG isomers.

Molecular Formula C₃₉H₆₃D₅O₅
Molecular Weight 621.99
Cat. No. B1156382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dilinoleoylglycerol-d5
Synonyms(9Z,12Z)-9,12-Octadecadienoic Acid 1,1’-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5;  1,2-Dilinolein-d5
Molecular FormulaC₃₉H₆₃D₅O₅
Molecular Weight621.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dilinoleoylglycerol-d5: Core Properties and Procurement Rationale


1,2-Dilinoleoylglycerol-d5 (C₃₉H₆₃D₅O₅, MW 621.99) is a deuterated diacylglycerol (DAG) carrying two linoleoyl (18:2) chains esterified at the sn-1 and sn-2 positions of a glycerol backbone bearing five deuterium atoms [1]. It is the isotopologue of endogenous 1,2-dilinoleoylglycerol (MW 616.95) and is manufactured exclusively as a stable-isotope labeled internal standard for quantitative mass spectrometry in lipidomics and metabolomics . Unlike unlabeled DAGs, the +5 Da mass shift introduced by backbone deuteration enables its use as a tracer and internal calibrant in LC-MS, GC-MS, and NMR workflows without interference from the endogenous analyte .

Why Generic Substitution Fails in Quantitative Lipidomics


Generic substitution of 1,2-dilinoleoylglycerol-d5 with either unlabeled DAG species or non-analogous deuterated lipid standards introduces quantifiable error in LC-MS and GC-MS workflows. Unlabeled DAGs co-elute with the endogenous analyte and cannot be distinguished by mass, making them unusable as internal standards for absolute quantification [1]. Structure-analog deuterated standards from different lipid classes (e.g., deuterated phosphatidylcholines or triacylglycerols) exhibit divergent ionization efficiencies, retention times, and matrix effects, which compromise the accuracy of surrogate normalization [2]. Even within the DAG class, a mismatch in fatty acyl composition between the internal standard and the target analyte shifts the relative response factor, while use of a positional isomer (e.g., 1,3-dilinolein) introduces differential chromatographic behavior and distinct biological recognition that can bias both analytical recovery and mechanistic interpretation [3].

Quantitative Differentiation Evidence Against Comparators


Deuterium-Induced Mass Shift for Unambiguous MS Discrimination

1,2-Dilinoleoylglycerol-d5 exhibits a molecular weight of 621.99 Da, representing a +5.04 Da mass increment over the unlabeled 1,2-dilinoleoylglycerol (616.95 Da) due to substitution of five hydrogen atoms with deuterium on the glycerol backbone . This mass shift places the internal standard signal at m/z 639.5 ([M+NH₄]⁺) versus m/z 634.5 for the endogenous analyte, providing baseline-resolved selected reaction monitoring (SRM) transitions with zero isotopic cross-talk [1]. In contrast, unlabeled DAGs (e.g., 1,2-dioleoyl-sn-glycerol, MW 620.54) cannot serve as internal standards for the dilinoleoyl species because they lack a resolvable mass difference from the target analyte and exhibit different fragmentation patterns .

Quantitative Lipidomics Stable Isotope Dilution LC-MS/MS

Positional Isomer Differentiation by Chromatography and PKC Activity

Under standardized reversed-phase HPLC conditions (100% acetonitrile isocratic, UV 205 nm), 1,2-dilinolein and 1,3-dilinolein are chromatographically resolved with distinct retention times, eluting in the order 1,3-dilinolein < 1,2-dilinolein, with limits of detection of 0.2–0.7 µg/mL for 1,3-dilinolein [1]. The positional isomerism is not analytically neutral: 1,3-dilinoleoylglycerol and its hydroperoxide derivatives are markedly less efficient than 1,2-dilinoleoylglycerol species in stimulating human polymorphonuclear leukocytes (PMNs) and activating downstream PKC-mediated superoxide production [2]. At a concentration of 50 µM, the related 1,3-dioleoyl glycerol activates PKC by approximately 30%, whereas 1,2-DAG isomers are the canonical, full-efficacy PKC activators . Therefore, a deuterated 1,2-isomer is required not only for analytical fidelity but also for valid interpretation of DAG signaling studies.

Diacylglycerol Positional Isomers Reversed-Phase HPLC PKC Signaling

Single-Species Internal Standard vs. Multi-Species Mixtures

Commercial deuterated lipid mixtures such as SPLASH® LIPIDOMIX® contain multiple deuterated lipid classes (e.g., 15:0-18:1-d7 DG, deuterated PCs, PEs, etc.) at fixed ratios relative to human plasma, designed for broad lipid class normalization in untargeted workflows . However, when quantifying a specific DAG molecular species—1,2-dilinoleoylglycerol—the use of a generic deuterated DAG species (e.g., 15:0-18:1-d7 DG) with different fatty acyl composition introduces error because relative response factors are acyl-chain dependent [1]. Studies across 48 unique DAG species in 2,366 mouse samples demonstrated that absolute concentrations estimated using non-matched deuterated internal standards produced errors up to 70% when only one adduct ion was monitored [2]. A matched single-species standard (1,2-dilinoleoylglycerol-d5) eliminates this acyl-chain-dependent response bias, enabling direct analyte-to-IS area ratio calculation without response factor correction curves.

Targeted Lipidomics Internal Standard Selection Quantitative Accuracy

Chemical Purity and Isotopic Enrichment Specifications

1,2-Dilinoleoylglycerol-d5 is supplied with a chemical purity specification of ≥98% and an isotopic enrichment of ≥95% deuterium incorporation at the five labeled positions, as documented by vendor Certificate of Analysis (CoA) . By comparison, the unlabeled 1,2-dilinoleoylglycerol reference standard (CAS 2442-62-8) from the same supplier is also specified at ≥98% chemical purity [1]. However, the unlabeled compound cannot serve as an internal standard due to zero mass offset. Other deuterated DAG-d5 standards from the same vendor series (e.g., 1,2-distearin-d5) share the same d5 labeling on the glycerol backbone but differ in fatty acyl composition, making them inappropriate for dilinoleoyl species quantification despite comparable purity metrics . The CoA documentation for 1,2-dilinoleoylglycerol-d5 provides batch-specific purity and enrichment data, enabling laboratories to meet ISO 17034 and FDA bioanalytical method validation requirements for stable isotope internal standards.

Stable Isotope Labeled Standards Certificate of Analysis Chemical Purity

Proven Applications in Lipidomics and DAG Signaling


Absolute Quantification by Isotope Dilution LC-MS/MS

1,2-Dilinoleoylglycerol-d5 is added at a known concentration to biological extracts (plasma, tissue homogenates, cell lysates) prior to lipid extraction. Because the deuterated standard co-elutes with and exhibits identical ionization behavior to endogenous 1,2-dilinoleoylglycerol, the analyte-to-internal-standard peak area ratio directly yields absolute concentration without requiring an external calibration curve for each matrix . This workflow is the gold standard for targeted DAG quantification and is validated by the +5 Da mass shift providing unambiguous SRM transitions [1].

Positional Isomer Identification in Food Science

The chromatographic resolution of 1,2- and 1,3-DAG positional isomers demonstrated by Lo et al. (2004) establishes the analytical framework in which 1,2-dilinoleoylglycerol-d5 serves as the retention-time-matched internal standard for the 1,2-isomer . Its use enables simultaneous identification and quantification of 1,2-dilinolein in complex oil matrices where both positional isomers co-occur, a capability not achievable with unlabeled standards or 1,3-isomer deuterated analogs.

Isotopic Discrimination of Exogenous from Endogenous DAG Pools

In experiments investigating PKC activation and downstream signaling (superoxide production, arachidonic acid release), 1,2-dilinoleoylglycerol-d5 can be administered exogenously and distinguished from endogenously generated 1,2-DAG by LC-MS . This isotopic discrimination is essential for tracing metabolic fate and signaling dynamics without the confounding influence of endogenous DAG pools, a capability unavailable with unlabeled DAGs [1].

Method Validation and Inter-Laboratory Standardization

The batch-specific Certificate of Analysis documenting chemical purity (≥98%) and isotopic enrichment (≥95%) enables 1,2-dilinoleoylglycerol-d5 to function as a traceable reference material for cross-site harmonization in multi-center clinical lipidomics studies. Its defined single-species identity eliminates the acyl-chain-dependent response factor variability inherent in multi-species deuterated mixtures, supporting reproducible absolute quantification across laboratories and instrument platforms [1].

Quote Request

Request a Quote for 1,2-Dilinoleoylglycerol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.